molecular formula C19H18N2O4 B5785101 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide

2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide

Cat. No. B5785101
M. Wt: 338.4 g/mol
InChI Key: VXHZQEXLKFMJES-UVTDQMKNSA-N
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Description

2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide, also known as CEMPA, is a chemical compound that has been widely studied for its potential therapeutic applications. CEMPA belongs to the class of acrylamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide is not fully understood. However, it has been suggested that 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide exerts its biological activities by modulating various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. It has also been found to inhibit the activation of MAPKs, which are involved in the regulation of cell growth and differentiation. In addition, 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to inhibit the activation of PI3K/Akt, a signaling pathway that regulates cell survival and proliferation.
Biochemical and Physiological Effects
2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, scavenge free radicals, and protect cells from oxidative stress. In addition, 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has been found to inhibit the proliferation of cancer cells and induce apoptosis. 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has also been found to inhibit the activation of NF-κB, MAPKs, and PI3K/Akt, which are involved in the regulation of inflammation, cell growth, and survival.

Advantages and Limitations for Lab Experiments

2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is relatively simple. 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has also been found to exhibit low toxicity and high selectivity towards cancer cells. However, there are also some limitations to using 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide. First, further research is needed to fully understand its mechanism of action and how it modulates various signaling pathways. Second, more studies are needed to investigate the potential therapeutic applications of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide, particularly in the treatment of inflammation and cancer. Third, the development of new derivatives of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide with improved biological activities and pharmacokinetic properties may lead to the discovery of new drugs for the treatment of various diseases. Finally, the use of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.

Synthesis Methods

The synthesis of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide involves the reaction of 4-hydroxybenzaldehyde with ethyl-3-methoxy-4-hydroxybenzoate in the presence of sodium hydroxide to form 4-ethoxy-3-methoxyphenol. This intermediate is then reacted with cyanoacetic acid to form 2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylic acid. The final step involves the reaction of this intermediate with 4-aminophenol to form 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide.

Scientific Research Applications

2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

properties

IUPAC Name

(Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-25-17-9-4-13(11-18(17)24-2)10-14(12-20)19(23)21-15-5-7-16(22)8-6-15/h4-11,22H,3H2,1-2H3,(H,21,23)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHZQEXLKFMJES-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide

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